molecular formula C27H27FN4O2S B2448826 N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1251606-58-2

N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2448826
CAS RN: 1251606-58-2
M. Wt: 490.6
InChI Key: YOTSNBJZKCNDCP-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C27H27FN4O2S and its molecular weight is 490.6. The purity is usually 95%.
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Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

A study by Kambappa et al. (2017) synthesized and characterized derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide. The derivatives were evaluated for their efficacy in inhibiting angiogenesis using the chick chorioallantoic membrane (CAM) model and their DNA cleavage abilities. The compounds exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents.

Antimicrobial Activity

Research by Kolisnyk et al. (2015) focused on the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides. These compounds demonstrated significant antimicrobial activity against various microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa.

Tyrosine Kinase Inhibition

A study by Raeppel et al. (2009) synthesized N-(3-fluoro-4-(2-arylthieno[3,2-b]pyridin-7-yloxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides targeting c-Met and VEGFR2 tyrosine kinases. These compounds exhibited potent inhibition of these enzymes, favorable pharmacokinetics, and high efficacy in vivo in tumor xenograft models.

Inhibition of Transcription Factors

Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide derivatives as inhibitors of NF-kappaB and AP-1 transcription factors. These compounds were examined for cell-based activity and potential gastrointestinal permeability, demonstrating the importance of specific substitutions in the pyrimidine ring for maintaining activity (Palanki et al., 2000).

Antitumor Agents

Gangjee et al. (2009) synthesized N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues as potential dual thymidylate synthase and dihydrofolate reductase inhibitors. These compounds showed excellent inhibitory activity and were identified as promising antitumor agents in vitro (Gangjee et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperidine-3-carboxamide with a thieno[3,2-d]pyrimidine-2-yl ketone and a 4-fluorophenylethylamine. The reaction is carried out in multiple steps to achieve the desired product.", "Starting Materials": [ "Piperidine-3-carboxamide", "Thieno[3,2-d]pyrimidine-2-yl ketone", "4-fluorophenylethylamine", "4-methylphenylboronic acid", "Palladium acetate", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-yl boronic acid by reacting thieno[3,2-d]pyrimidine-2-yl ketone with 4-methylphenylboronic acid in the presence of palladium acetate and triethylamine.", "Step 2: Conversion of the boronic acid to the corresponding ester by reacting with ethyl acetate and methanol.", "Step 3: Synthesis of N-[1-(4-fluorophenyl)ethyl]-1-(7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide by reacting piperidine-3-carboxamide with the thieno[3,2-d]pyrimidine-2-yl ester and 4-fluorophenylethylamine in the presence of palladium acetate and triethylamine.", "Step 4: Purification of the product by washing with hydrochloric acid, sodium hydroxide, water, and diethyl ether." ] }

CAS RN

1251606-58-2

Molecular Formula

C27H27FN4O2S

Molecular Weight

490.6

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C27H27FN4O2S/c1-16-5-7-19(8-6-16)22-15-35-24-23(22)30-27(31-26(24)34)32-13-3-4-20(14-32)25(33)29-17(2)18-9-11-21(28)12-10-18/h5-12,15,17,20H,3-4,13-14H2,1-2H3,(H,29,33)(H,30,31,34)

InChI Key

YOTSNBJZKCNDCP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC(C)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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